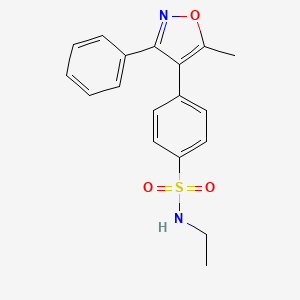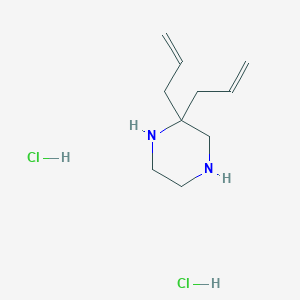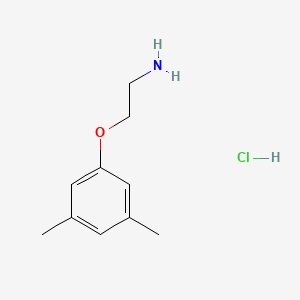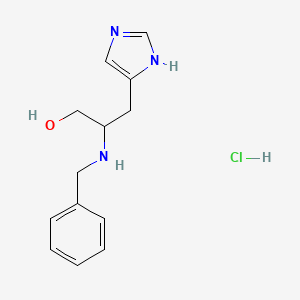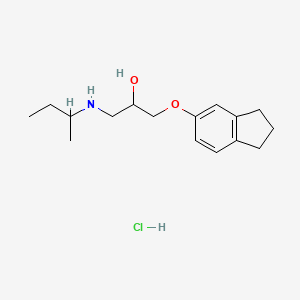
1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride
説明
1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride, also known as Atenolol, is a beta-blocker drug that is commonly used to treat hypertension and angina. It was first synthesized in the 1970s and has since become a widely prescribed medication. The purpose of
科学的研究の応用
Antihypertensive Effects and Mechanisms
Clinical experiences with compounds structurally similar to 1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride, such as carteolol hydrochloride, have shown significant antihypertensive effects. These effects were evaluated through various controlled studies comparing the compound with other antihypertensive agents, including diuretics and pindolol. These studies demonstrated the compound's effectiveness in significantly reducing elevated blood pressure in patients with essential hypertension. The antihypertensive effect was notably more significant in some comparisons, indicating its potential as a robust treatment option for hypertension. Additionally, research explored the impact of such compounds on the renin-aldosterone system, finding that their hypotensive effects did not involve inhibition of this system, suggesting a distinct mechanism of action that could offer advantages over other antihypertensive drugs (Viehmann, 1983).
Downstream Processing and Bioproduction
The compound’s structural relations to biologically produced chemicals highlight its potential in biotechnological applications. For instance, research into the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, underscores the importance of efficient separation techniques to enhance yield, purity, and reduce energy consumption. Such insights are crucial for the microbial production of compounds with potential pharmaceutical applications, indicating a broader relevance of the chemical structure in both environmental and industrial biotechnology contexts (Xiu & Zeng, 2008).
Sorption Characteristics and Environmental Implications
Investigations into the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights that could relate to the environmental behavior of similar compounds. Understanding the sorption dynamics is critical for assessing the environmental impact and mobility of such chemicals, which could have implications for their safety and efficacy when used in agricultural or pharmaceutical applications. These studies offer a foundation for predicting how related compounds might interact with natural matrices, potentially informing environmental risk assessments and regulatory decisions (Werner, Garratt, & Pigott, 2012).
Biofuel and Energy Efficiency
The exploration of propanol and butanol as oxygenate additives to biofuels aligns with the search for sustainable energy solutions. Higher alcohols like these enhance the octane number and improve the anti-knock effect in gasoline, suggesting that structurally related compounds could have utility in developing more efficient and less polluting fuel options. The focus on renewable energy technologies and the thermodynamic properties of such compounds indicate a promising area of research with implications for both environmental sustainability and industrial applications (Montero et al., 2017).
特性
IUPAC Name |
1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16;/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJOTCTACDHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



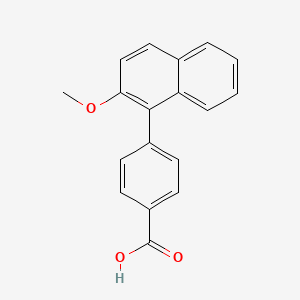
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)
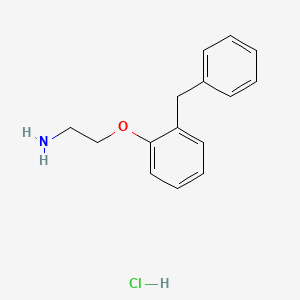
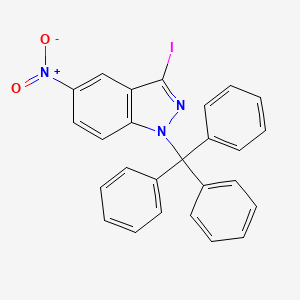
![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)
